2,6-Diisopropylphenyl isocyanate

Descripción general

Descripción

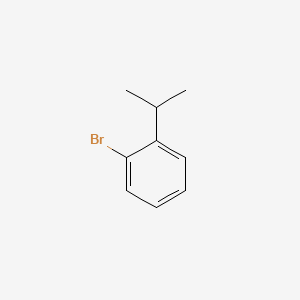

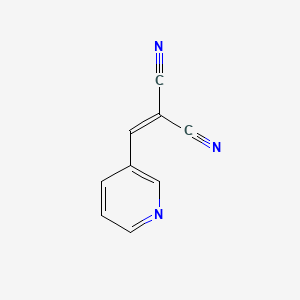

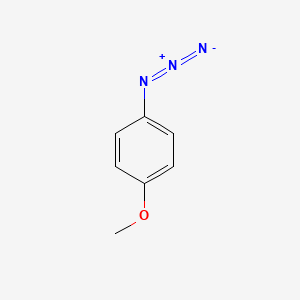

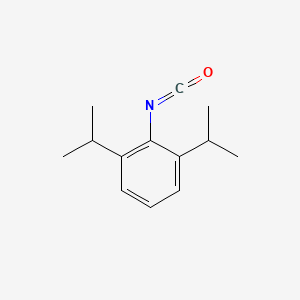

2,6-Diisopropylphenyl isocyanate is a chemical compound with the linear formula [(CH3)2CH]2C6H3NCO . It has a molecular weight of 203.28 . It is used in research and development .

Synthesis Analysis

The synthesis of 2,6-Diisopropylphenyl isocyanate involves the reaction of the complex trans - (PMe 3) 2 Pd (Ph) (NHPh) with 2,6-diisopropylphenyl isocyanate . Another method involves the use of pyridine / CH 2 Cl 2 at 0 °C, followed by KOH / methanol at 15 °C, and then 77 percent / (NH 4)2S 2 O 8 / AgNO 3, Cu (OAc)2 / CH 2 Cl 2; H 2 O at 40 °C for 2 hours .Molecular Structure Analysis

2,6-Diisopropylphenyl isocyanate contains a total of 32 bonds; 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate (aromatic) .Chemical Reactions Analysis

The reaction of the complex trans - (PMe 3) 2 Pd (Ph) (NHPh) with 2,6-diisopropylphenyl isocyanate has been reported . It may be used in the preparation of mono- and dinuclear methylrhenium (VII) imido complexes . It was also used in the synthesis of PhsSiORe (NAr) 3 by reacting with silylperrhenate in toluene .Physical And Chemical Properties Analysis

2,6-Diisopropylphenyl isocyanate is a liquid at 20°C . It has a refractive index of 1.519 (lit.) , a boiling point of 117 °C/10 mmHg (lit.) , and a density of 0.951 g/mL at 25 °C (lit.) . It is sensitive to moisture and heat .Aplicaciones Científicas De Investigación

Medicine: Drug Synthesis and Prodrug Design

2,6-Diisopropylphenyl isocyanate is utilized in medicinal chemistry for the synthesis of drug molecules and prodrugs. Its reactivity with alcohols and amines makes it a valuable intermediate in creating compounds with potential therapeutic effects. For instance, it can be used to modify the structure of pharmacologically active compounds to improve their bioavailability or reduce toxicity .

Materials Science: Surface Modification

In materials science, this isocyanate is employed to alter surface properties of materials. It can be used to introduce isocyanate groups onto the surface of polymers, which can then react with various nucleophiles, allowing for the attachment of biomolecules or other functional groups. This is particularly useful in creating biocompatible surfaces or materials with specific adhesive properties .

Environmental Science: Sensor Development

Researchers use 2,6-Diisopropylphenyl isocyanate in the development of chemical sensors. By incorporating it into sensor matrices, it can react with environmental pollutants, leading to a detectable change in the sensor’s properties. This application is crucial for monitoring air quality and detecting hazardous substances in the environment .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound is used to derivatize analytes for chromatographic analysis. It reacts with functional groups in the analytes, increasing their volatility or changing their affinity for the chromatography media, thus improving the resolution and detection of complex mixtures .

Organic Synthesis: Building Block

2,6-Diisopropylphenyl isocyanate serves as a versatile building block in organic synthesis. It’s used to construct larger, more complex molecules through reactions with nucleophiles. Its steric bulk near the reactive center allows for selective reactions, which is beneficial when synthesizing molecules with multiple functional groups .

Polymer Chemistry: Polymer Modification

In polymer chemistry, this isocyanate is used to modify polymers, either during synthesis or post-polymerization. It can be incorporated into polymer chains to alter their physical properties, such as thermal stability, rigidity, or elasticity. This modification is essential for tailoring polymers for specific applications, like aerospace or biomedical devices .

Biochemistry: Protein Labeling

2,6-Diisopropylphenyl isocyanate is used in biochemistry for protein labeling. It can selectively react with amino groups in proteins, allowing researchers to attach fluorescent tags or other markers. This application is vital for studying protein function and interactions in biological systems .

Catalysis: Ligand Synthesis

Lastly, in the field of catalysis, this isocyanate is used to synthesize ligands for transition metal catalysts. The ligands derived from it can modulate the reactivity and selectivity of metal centers, which is crucial for developing new catalytic processes for organic transformations .

Safety and Hazards

2,6-Diisopropylphenyl isocyanate is classified as Acute Tox. 1 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and STOT SE 3 . It is fatal if inhaled, harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mecanismo De Acción

Target of Action

2,6-Diisopropylphenyl isocyanate is a chemical compound used in the synthesis of various products It’s known that isocyanates in general react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 2,6-Diisopropylphenyl isocyanate involves its reaction with other compounds during synthesis processes . For instance, it has been used in the synthesis of PhsSiORe (NAr) 3 by reacting with silylperrhenate in toluene . The isocyanate group (-NCO) is highly reactive and forms bonds with compounds containing active hydrogen atoms .

Biochemical Pathways

The compound plays a crucial role in the synthesis of various chemical complexes .

Pharmacokinetics

It’s important to note that isocyanates are generally known for their reactivity and potential for toxicity, particularly through inhalation .

Result of Action

The primary result of the action of 2,6-Diisopropylphenyl isocyanate is the formation of new compounds through its reaction with other substances . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action of 2,6-Diisopropylphenyl isocyanate can be influenced by environmental factors. For instance, isocyanates are known to be sensitive to moisture . Therefore, the compound should be handled in a dry environment to prevent premature reactions . Additionally, the compound should be stored in a cool and well-ventilated place .

Propiedades

IUPAC Name |

2-isocyanato-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUFNKALUGDEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051959 | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropylphenyl isocyanate | |

CAS RN |

28178-42-9 | |

| Record name | 2-Isocyanato-1,3-bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-isocyanato-1,3-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3446A37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2,6-Diisopropylphenyl isocyanate in chemical synthesis?

A1: 2,6-Diisopropylphenyl isocyanate is frequently utilized as a reagent to introduce the bulky 2,6-diisopropylphenyl imido (NAr) ligand into transition metal complexes. This is achieved through reactions with metal oxides, often resulting in the release of carbon dioxide [, ]. These reactions are particularly relevant in synthesizing high-valent metal imido complexes, which are of interest for their potential in catalysis and materials science.

Q2: How does the steric bulk of 2,6-Diisopropylphenyl isocyanate influence its reactivity?

A2: The two isopropyl groups in the ortho positions of the phenyl ring create significant steric hindrance around the isocyanate functionality. This has several consequences:

- Selective reactions: The steric bulk favors reactions where the isocyanate group reacts with less hindered sites. For instance, in the synthesis of polyamides, the use of 2,6-Diisopropylphenyl isocyanate as an initiator promotes the formation of well-defined polymers with narrow molecular weight distributions [, ].

- Stabilization of reactive species: The bulky groups can provide kinetic stabilization to reactive intermediates, such as metal imido complexes, by hindering their decomposition pathways [, ].

Q3: Can you provide an example of a reaction where 2,6-Diisopropylphenyl isocyanate is used to synthesize a high-valent metal imido complex?

A3: A notable example is the reaction of 2,6-Diisopropylphenyl isocyanate with osmium tetraoxide (OsO4) []. This reaction, carried out in refluxing heptane, yields the trigonal planar Os(NAr)3 complex, where Ar represents the 2,6-diisopropylphenyl group. This complex, characterized by its three terminal arylimido ligands, showcases the ability of the isocyanate to act as an effective imido transfer reagent for high-valent metal centers.

Q4: Are there any specific structural features of metal complexes synthesized with 2,6-Diisopropylphenyl isocyanate revealed by X-ray crystallography?

A4: Yes, the bulky 2,6-diisopropylphenyl imido ligands significantly influence the geometry and reactivity of the resulting complexes. For example, in the crystal structure of Ph3PNRe(NC6H3iPr2;-2,6)3, the rhenium atom adopts a tetrahedral coordination environment due to the steric demands of the surrounding imido ligands [].

Q5: Has 2,6-Diisopropylphenyl isocyanate been used in the synthesis of any biologically active compounds?

A5: Yes, 2,6-Diisopropylphenyl isocyanate has been employed in synthesizing potential acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors []. These compounds, which incorporate the 2,6-diisopropylphenyl urea moiety, were designed to target ACAT, a key enzyme in cholesterol esterification. While the specific structure-activity relationships haven't been detailed in the provided abstracts, the research highlights the potential of this isocyanate in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.